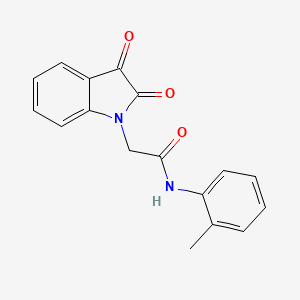

2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(2,3-dioxoindol-1-yl)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-11-6-2-4-8-13(11)18-15(20)10-19-14-9-5-3-7-12(14)16(21)17(19)22/h2-9H,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXHJMUPFQGFGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction starting with isatin, a key precursor. The general synthetic route involves the reaction of isatin with 2-methyl aniline under acidic conditions to form the desired product. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indoles or acetamides.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has been investigated for its cytotoxic properties against cancer cells.

Medicine: Potential use in the development of new pharmaceuticals, particularly as an anticancer agent.

Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its mechanism of action involves binding to cellular receptors and enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Key Trends:

Electron-Withdrawing Groups : Halogens (Br, Cl) at the 5/6/7 positions of the isatin ring significantly boost cytotoxicity, as seen in compound 6b (IC₅₀ = 1.5 µM) .

Lipophilicity : Bromine and nitro groups increase logP values, enhancing cellular uptake. For example, 6b has a logP ~3.5 compared to the target compound’s ~2.8 .

Phenyl Ring Modifications : Para-substitutions (e.g., nitro in 6b ) outperform ortho/meta positions due to reduced steric hindrance and improved target binding.

Isoindole-Based Analogues

Compounds like N-(2-methyl-1,3-dioxo-isoindol-5-yl)acetamide (MW 218.07) replace the indole core with isoindole, altering hydrogen-bonding patterns and solubility (PSA = 66.48 vs. 74.3 for the target compound) . These derivatives exhibit reduced cytotoxicity, likely due to diminished π-π stacking with biological targets.

Non-Cytotoxic Derivatives

Mechanistic and Structural Insights

Hydrogen-Bonding and Crystal Packing

The isatin core’s carbonyl groups participate in strong hydrogen bonds (e.g., N–H···O and C=O···H–N interactions), stabilizing crystal structures and influencing solubility . Derivatives with bulky substituents (e.g., 6b ) exhibit disrupted packing, enhancing dissolution rates and bioavailability .

QSAR Findings

- Electron-withdrawing groups on the isatin ring increase electrophilicity, promoting interactions with cysteine residues in target proteins.

- Lipophilicity (clogP >3) correlates with improved blood-brain barrier penetration in preclinical models .

Biological Activity

The compound 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-methylphenyl)acetamide is a derivative of indole and has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential, supported by relevant data and case studies.

- Molecular Formula : C17H16N2O3

- Molecular Weight : 300.32 g/mol

- CAS Number : 301819-40-9

- Structure : The compound features an indole core with two carbonyl groups and an acetamide side chain.

Synthesis

The synthesis of this compound typically involves the reaction of isatin derivatives with acetamides under specific conditions. Research indicates that variations in substituents on the phenyl ring can significantly influence the biological activity of the resulting compounds .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported IC50 values indicating significant growth inhibition in HeLa (cervical cancer), A375 (melanoma), and HCT116 (colon cancer) cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 1.7 |

| A375 | 0.87 |

| HCT116 | 0.55 |

The mechanism through which this compound exerts its cytotoxic effects is believed to involve apoptosis induction and cell cycle arrest. It may act by inhibiting key signaling pathways associated with cancer cell proliferation and survival .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The structure appears to enhance its interaction with microbial targets, leading to effective inhibition of growth .

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic activity of several derivatives of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(substituted phenyl)acetamides. Among these, the compound with a 2-methylphenyl substituent exhibited the highest potency against tested cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship highlighted that modifications on the phenyl ring significantly impacted biological activity. The presence of electron-donating or withdrawing groups influenced both potency and selectivity towards cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.